molecular formula C8H14O3 B1315640 ETHYL 2-(OXOLAN-3-YL)ACETATE CAS No. 90113-46-5

ETHYL 2-(OXOLAN-3-YL)ACETATE

Cat. No.: B1315640
CAS No.: 90113-46-5
M. Wt: 158.19 g/mol
InChI Key: JOOJRDULDNTXSL-UHFFFAOYSA-N
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Description

It is commonly used as a solvent and flavoring agent in the food industry.

Preparation Methods

The synthesis of ETHYL 2-(OXOLAN-3-YL)ACETATE typically involves the esterification of tetrahydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(OXOLAN-3-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

ETHYL 2-(OXOLAN-3-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a solvent in various organic reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of ETHYL 2-(OXOLAN-3-YL)ACETATE involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved include ester hydrolysis and transesterification .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(OXOLAN-3-YL)ACETATE include:

    3-Furanacetic acid, tetrahydro-, methyl ester: Differing by the ester group, it has similar chemical properties but different applications.

    3-Furanacetic acid, ethyl ester: Lacks the tetrahydro modification, leading to different reactivity and uses

This compound is unique due to its tetrahydro modification, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

ethyl 2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJRDULDNTXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540549
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90113-46-5
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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